molecular formula C18H19N3O8 B11501419 ethyl 4-[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11501419
M. Wt: 405.4 g/mol
InChI Key: XJXCHJKUGDEZID-UHFFFAOYSA-N
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Description

ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Dihydrochromene derivatives: Formed through the hydrogenation of the chromene ring.

    Substituted chromenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE can be compared with other chromene derivatives, such as:

    ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: Similar in structure but with an indole ring instead of a chromene ring.

    1′,3′-DIHYDRO-8-METHOXY-1′,3′,3′-TRIMETHYL-6-NITROSPIRO [2H-1-BENZOPYRAN-2,2′-INDOLE]: Contains a spiro ring system and is used in photochromic applications.

The uniqueness of ETHYL 4-(8-METHOXY-6-NITRO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H19N3O8

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 4-(8-methoxy-6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H19N3O8/c1-3-28-18(24)20-6-4-19(5-7-20)16(22)13-9-11-8-12(21(25)26)10-14(27-2)15(11)29-17(13)23/h8-10H,3-7H2,1-2H3

InChI Key

XJXCHJKUGDEZID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]

Origin of Product

United States

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